![molecular formula C19H17N3O3 B14424294 Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate CAS No. 86051-66-3](/img/structure/B14424294.png)
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate is a chemical compound known for its unique structure and reactivity. It contains an azido group, an oxirane ring, and a phenyl group, making it a versatile compound in organic synthesis and various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate typically involves the following steps:
Formation of the Oxirane Ring:
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions using azide salts such as sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming primary amines upon reduction.
Epoxide Ring-Opening: The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of different functionalized compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile or DMSO.
Epoxide Ring-Opening: Various nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products
Primary Amines: Formed from the reduction of the azido group.
Functionalized Alcohols and Amines: Resulting from the ring-opening of the oxirane ring.
Aplicaciones Científicas De Investigación
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate involves its reactivity with nucleophiles and its ability to undergo ring-opening reactions. The azido group can be reduced to form primary amines, which can then participate in various biochemical pathways . The oxirane ring can be opened by nucleophiles, leading to the formation of functionalized compounds that can interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Styrene Oxide: Contains an oxirane ring and a phenyl group but lacks the azido group.
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate: Contains different functional groups and is used in different applications.
Uniqueness
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate is unique due to the presence of both an azido group and an oxirane ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific fields .
Propiedades
Número CAS |
86051-66-3 |
|---|---|
Fórmula molecular |
C19H17N3O3 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C19H17N3O3/c1-2-24-19(23)16(21-22-20)12-14-10-6-7-11-15(14)18-17(25-18)13-8-4-3-5-9-13/h3-12,17-18H,2H2,1H3 |
Clave InChI |
VQQCOXSEQVQQDP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CC=C1C2C(O2)C3=CC=CC=C3)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
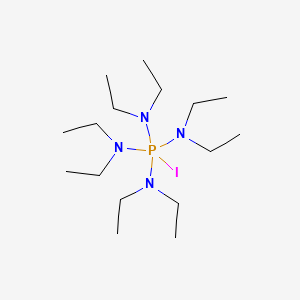
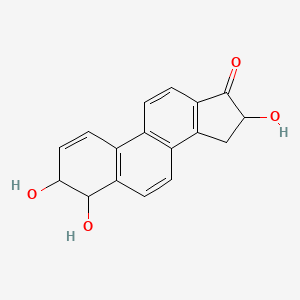
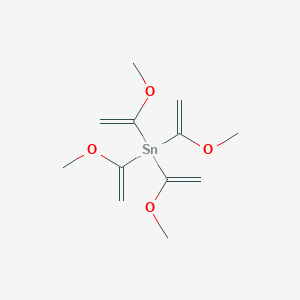
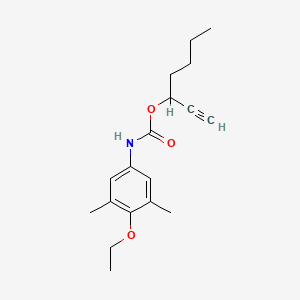

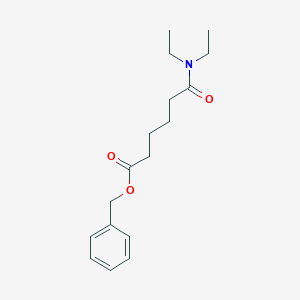
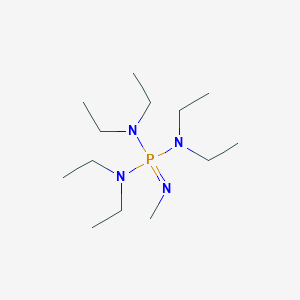
![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14424240.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)

![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)

